molecular formula C19H34O2Si B3098673 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol CAS No. 134098-64-9

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

Cat. No.: B3098673
CAS No.: 134098-64-9
M. Wt: 322.6 g/mol
InChI Key: LEPOIKNNNYOMGC-UHFFFAOYSA-N
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Description

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS: 134098-64-9) is a silicon-containing phenolic compound with the molecular formula C₁₉H₃₄O₂Si and a molecular weight of 322.56 g/mol . Its structure features a tert-butyldimethylsilyl (TBDMS) ether group, a branched 2-methylbutan-2-yl chain, and two methyl substituents on the aromatic ring. This compound is typically stored under dry conditions at room temperature due to the hydrolytic sensitivity of the silyl ether group . While its boiling point remains undocumented, its synthetic utility is highlighted in organic intermediates, particularly in protecting hydroxyl groups during multi-step reactions .

Properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-2-yl]-3,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2Si/c1-14-12-15(2)17(16(20)13-14)19(6,7)10-11-21-22(8,9)18(3,4)5/h12-13,20H,10-11H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOIKNNNYOMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)(C)CCO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: TBAF in tetrahydrofuran (THF)

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.

Scientific Research Applications

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions to occur without interference from the hydroxyl group . This compound is also employed in the synthesis of complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action for 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is typically achieved through the formation of a silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Compound A : 4-((tert-Butyldimethylsilyl)oxy)-2-(4-hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS: Not provided, referred to as 16 in )

  • Structural Difference : Contains a hydroxyl group on the 4-hydroxy-2-methylbutan-2-yl chain instead of a fully substituted methyl group.
  • Synthesis : Synthesized via LiAlH₄ reduction of a lactone precursor, followed by TBDMS protection .
  • Reactivity : The free hydroxyl group in Compound A increases polarity and susceptibility to further derivatization compared to the fully alkylated target compound.

Compound B : 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol (CAS: 37148-27-9)

  • Structural Difference: Features a tert-butylamino ethanol backbone and a dichlorophenyl ring instead of a silyl-protected phenol.
  • Application : Used in pharmaceutical formulations (e.g., bronchodilators) at 20–60 µg/day dosages, contrasting with the synthetic intermediate role of the target compound .

Mechanistic and Application Insights

  • Target Compound vs. Compound A: The TBDMS group in both compounds enhances lipophilicity, aiding solubility in non-polar solvents during synthetic steps. However, Compound A’s free hydroxyl group allows conjugation with drugs like ciprofloxacin in siderophore-antibiotic conjugates, enabling targeted bacterial drug delivery . In contrast, the target compound’s fully alkylated structure likely prioritizes steric protection over reactivity.
  • Target Compound vs. Compound B: While both utilize bulky substituents (TBDMS vs. tert-butylamino), Compound B’s dichlorophenyl and ethanolamine groups enable β₂-adrenergic receptor binding, a pharmacological property absent in the silicon-based target compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful selection of protecting groups and reaction conditions. For example, tert-butyldimethylsilyl (TBDMS) groups are often used to protect hydroxyl moieties due to their stability under basic conditions and ease of removal with fluoride ions (e.g., TBAF) . Key steps include:

  • Catalyst Selection : Use sodium borohydride (NaBH₄) in methanol/diethyl ether for selective reductions to avoid over-reduction of sensitive functional groups.
  • Temperature Control : Maintain reactions at 0–5°C during silylation to prevent side reactions.
  • Purification : Flash column chromatography (0–10% ethyl acetate/hexane gradients) effectively isolates the product from byproducts .

Q. Which analytical techniques are most reliable for characterizing this phenolic silyl ether?

  • Methodological Answer : Combine spectroscopic and spectrometric methods:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., tert-butyl protons at δ 0.9–1.1 ppm and aromatic protons at δ 6.5–7.2 ppm) .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., [M+Na]⁺ at m/z calculated vs. observed) .
  • FT-IR : Verify silyl ether formation (absence of –OH stretch at 3200–3600 cm⁻¹; presence of Si–O–C at ~1100 cm⁻¹) .

Q. How can researchers ensure purity during isolation?

  • Methodological Answer :

  • Deactivated Glassware : Pre-treat glassware with 5% dimethyldichlorosilane in toluene to minimize analyte adsorption .
  • SPE for Trace Analysis : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and elution in 2-propanol for phenolic compounds in aqueous matrices .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Check for rotameric equilibria in silyl ethers using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
  • Impurity Profiling : Compare HRMS with theoretical isotopic patterns to identify halogenated contaminants (common in silylated phenols).
  • Cross-Validation : Use 2D NMR (COSY, NOESY) to confirm coupling between adjacent protons and spatial arrangements .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS (ESI− mode) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Oxidative Stress : Expose to H₂O₂ (1–5 mM) and quantify oxidation products (e.g., quinones) using UV-Vis at λ = 270 nm .

Q. How to detect and quantify this compound in wastewater or biological matrices?

  • Methodological Answer :

  • Sample Prep : Filter samples through GF/F (0.7 μm) filters, then perform solid-phase extraction (SPE) with HLB cartridges. Spike with deuterated internal standards (e.g., triclosan-d₃) for recovery correction .
  • LC-MS/MS Parameters :
  • Column : C18 (2.1 × 50 mm, 1.7 μm).
  • Ionization : Negative electrospray (−3.5 kV).
  • MRM Transitions : Monitor m/z 350.2 → 193.1 (quantifier) and 350.2 → 135.0 (qualifier) .

Q. What strategies address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) with sonication to ensure homogeneity.
  • Micellar Encapsulation : Prepare with 0.1% Tween-80 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

Data Contradiction & Experimental Design

Q. How to design reactivity studies for the tert-butyldimethylsilyl (TBDMS) group?

  • Methodological Answer :

  • Selective Deprotection : Compare TBAF (1.0 M in THF) vs. HF-pyridine for cleavage efficiency. Track intermediates via TLC (silica, UV 254 nm).
  • Competitive Reactions : React with electrophiles (e.g., methyl iodide) to test steric hindrance from the TBDMS group .

Q. What controls are essential when studying metabolic pathways of this compound?

  • Methodological Answer :

  • Negative Controls : Use liver microsomes heat-inactivated at 95°C for 10 minutes.
  • Isotope Tracing : Incubate with ¹³C-labeled glucose to track incorporation into metabolites via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

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